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GTP.gamma.S

GPCR G-Protein Activation Binding Assay

Researchers studying GPCR signaling face rapid GTP hydrolysis by endogenous GTPases, terminating signal before quantification. GTPγS substitutes sulfur for oxygen on the γ-phosphate, conferring GTPase resistance and trapping G-proteins in their active state. • Enables [35S]GTPγS binding assay-the gold standard for GPCR EC50/Emax determination • Provides robust 2-fold NADPH oxidase activation (EC50 1.1 μM) in cell-free systems • More accurately reproduces native Ras conformational dynamics than GppNHp for structural studies (NMR/X-ray) Supplied as tetralithium salt, ≥90% (HPLC). Ships on dry ice.

Molecular Formula C10H12N5Na4O13P3S
Molecular Weight 627.18 g/mol
Cat. No. B13816732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGTP.gamma.S
Molecular FormulaC10H12N5Na4O13P3S
Molecular Weight627.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O13P3S.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
InChIKeyHDHBWRGMEUXAOZ-ZVQJTLEUSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GTPγS: Gold-Standard Non-Hydrolyzable GTP Analog


Guanosine 5'-[γ-thio]triphosphate (GTPγS) is a structural analog of guanosine triphosphate (GTP) distinguished by a critical substitution of a sulfur atom for an oxygen atom on the terminal γ-phosphate. This modification confers near-complete resistance to hydrolysis by cellular GTPases, thereby trapping G-proteins and small GTPases in a persistently active state [1]. As a cornerstone tool in cell signaling, GTPγS is widely utilized in binding assays to quantify G-protein coupled receptor (GPCR) activation and as a biochemical tool to study the active conformations of GTPases [2]. Its unique properties make it an essential, non-negotiable reagent for functional pharmacology and structural biology studies.

Non-hydrolyzable GTP analog for GTPase trapping
Supports GPCR functional pharmacology studies
Used in active conformation structural biology

Why GTPγS Cannot Be Substituted


Substituting GTPγS with the natural ligand GTP or the common analog GppNHp introduces significant experimental variability. GTP is rapidly hydrolyzed to GDP by endogenous GTPases, leading to signal termination and an inability to measure cumulative G-protein activation, which is a fundamental requirement for functional assays [1]. While GppNHp is also non-hydrolyzable, it differs quantitatively from GTPγS in its affinity for G-proteins and its ability to induce native-like active conformations, as evidenced by NMR studies [2]. The following quantitative evidence demonstrates that the choice of analog dictates the functional outcome and interpretability of the experiment.

Property
GTPγS (This Product)
Alternative Analog
Hydrolysis
Non-hydrolyzable
GTP: Rapidly hydrolyzed to GDP
Binding Affinity
Higher reported affinity
GppNHp: Lower reported affinity
Conformational Mimicry
Native-like dynamics network
GppNHp: Differs in conformational equilibrium

Quantitative Evidence of GTPγS Superiority


Superior G-Protein Binding Affinity

GTPγS demonstrates a markedly higher affinity for G-proteins than the non-hydrolyzable analog GppNHp and the natural ligand GTP. In a comparative study of nucleotide binding to eukaryotic initiation factor 2 (eIF-2), the relative binding affinities were determined, showing GTPγS to be the superior ligand among the non-hydrolyzable analogs tested [1]. This higher affinity ensures more efficient and stable formation of the active G-protein complex, which is critical for assay sensitivity. Furthermore, in a direct comparison on transducin (Gt), GTPγS bound with at least 300-fold higher affinity than GDP, while GppNHp exhibited significantly weaker binding [2].

Binding Affinity Rank
Head-to-head
Ranked higher than GTP and GppNHp for eIF-2
Supports assay sensitivity evaluation
In vitro competitive binding context
GPCR G-Protein Activation Binding Assay

Potent NADPH Oxidase Activation

In a cell-free system designed to study the regulation of neutrophil NADPH oxidase, GTPγS proved to be a superior and more reliable activator than the natural ligand GTP. While GTP caused only slight and variable stimulation, GTPγS consistently caused a 2-fold increase in NADPH oxidase activation, with a clearly defined half-maximal stimulation (EC50) of 1.1 μM [1]. In contrast, the inhibitory GDP analog, GDPβS, inhibited up to 80% of basal activation (Ki = 0.23 mM). This demonstrates that GTPγS provides a robust and quantifiable activation signal that is unattainable with GTP due to its rapid hydrolysis.

NADPH Oxidase Activation
Head-to-head
GTPγS: 2-fold activation (EC50 1.1 μM)
GTP: Slight, variable stimulation
Supports cell-free enzyme regulation studies
Human neutrophil membrane model
NADPH Oxidase Cell-Free Assay Neutrophil Activation

Native-Like Active Conformation in Ras

NMR studies have revealed that GTPγS, unlike the common non-hydrolyzable analog GppNHp, can rigorously reproduce the natural conformational dynamics network in active Ras [1]. Specifically, it was found that GTPγS, in addition to better mimicking the exchange kinetics than GppNHp and GppCH2p, can reproduce the natural dynamics network, indicating its fitness for use in the development of allosteric inhibitors [2]. This is a critical distinction for structural biologists and drug developers, as GppNHp-bound Ras exhibits a different conformational equilibrium that may not accurately represent the active state.

Conformational Dynamics
Head-to-head
GTPγS: Reproduces native dynamics network
GppNHp: Does not accurately reproduce
Supports structure-based allosteric studies
31P NMR of Ras-GTP analog complexes
Ras GTPase Structural Biology Allostery

Stable Gα Complex for GPCR Activation Assays

The [35S]GTPγS binding assay is the industry standard for quantifying GPCR activation. Its validity rests on the unique ability of GTPγS to form a quasi-stable complex with the Gα subunit upon receptor stimulation [1]. This accumulation of the [35S]GTPγS–Gα complex allows for the direct measurement of G-protein activation, a feat impossible with native GTP, which is rapidly hydrolyzed . The stability of this complex is the fundamental basis for determining pharmacological parameters like potency (EC50) and efficacy (Emax) of GPCR ligands.

Gα Complex Stability
Class-level
Quasi-stable [35S]GTPγS–Gα complex enables accumulation
Prerequisite for GPCR activation quantification
Class-level inference for [35S]GTPγS assay
[35S]GTPγS Binding Assay GPCR Pharmacology Functional Assay

GTPγS Application Scenarios


GPCR Drug Discovery Functional Assays

GTPγS is the reagent of choice for the [35S]GTPγS binding assay, the gold standard for determining the functional activity (EC50 and Emax) of GPCR ligands [1]. Its unique ability to form a stable complex with Gα subunits allows for the direct quantification of G-protein activation, a task that is impossible with the rapidly hydrolyzed natural ligand GTP. The higher affinity of GTPγS for G-proteins compared to other analogs like GppNHp [2] ensures maximum assay sensitivity and robustness, which are critical for high-throughput screening campaigns in pharmaceutical development.

Cell-Free G-Protein Signaling Reconstitution

For studying the biochemical regulation of effector enzymes like NADPH oxidase or phospholipase C in isolated membrane systems, GTPγS is an essential tool. As demonstrated in cell-free NADPH oxidase activation, GTPγS provides a robust, 2-fold activation signal with a defined EC50 of 1.1 μM, whereas the natural ligand GTP is ineffective due to its rapid hydrolysis [3]. This allows researchers to dissect the minimal components required for signaling pathways without the confounding variable of nucleotide turnover.

Structural Biology of Active GTPase States

When determining the structure of active Ras or other small GTPases by NMR or X-ray crystallography, the choice of nucleotide analog is critical. Evidence shows that GTPγS more accurately reproduces the native conformational dynamics network of active Ras compared to the commonly used GppNHp [4]. Therefore, GTPγS is the preferred analog for structural studies aimed at understanding the true active state, which is essential for structure-based drug design of allosteric inhibitors targeting these oncoproteins [5].

Application
Selection Property
Validation Focus
GPCR Functional Pharmacology
Gα complex stability
EC50 / Emax determination in membrane preparations
Cell-Free Signaling Reconstitution
Hydrolysis resistance
Enzyme activation in isolated membrane systems
Ras / GTPase Structural Biology
Conformational mimicry
NMR / X-ray active state determination

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